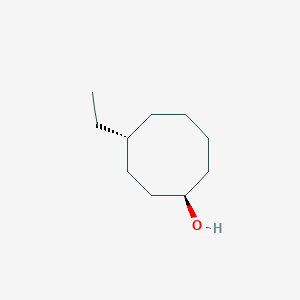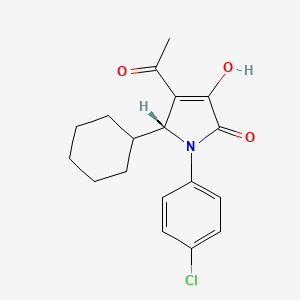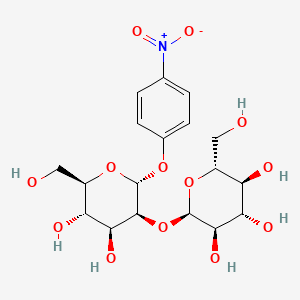
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is a biochemical compound used primarily in scientific research. It is a chromogenic substrate, meaning it can produce a color change when acted upon by specific enzymes. This property makes it valuable in various biochemical assays, particularly those involving glycosidases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide, and the reaction is carried out in an anhydrous solvent like dichloromethane. The product is then purified using chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures would be essential in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions when exposed to glycosidases. The nitrophenyl group is released as 4-nitrophenol, which can be detected colorimetrically.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as alpha-glucosidase or alpha-mannosidase.
Oxidation and Reduction: While not common, the nitro group can undergo reduction to form amino derivatives under specific conditions.
Major Products
The major product of enzymatic hydrolysis is 4-nitrophenol, which is a yellow compound that can be quantified by its absorbance at 405 nm.
Applications De Recherche Scientifique
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is widely used in scientific research for the following applications:
Biochemical Assays: Used as a substrate to measure the activity of glycosidases, providing insights into enzyme kinetics and mechanisms.
Medical Research: Helps in studying metabolic disorders involving glycosidase deficiencies.
Industrial Enzyme Production: Used to screen and optimize enzyme production in industrial biotechnology.
Drug Development: Assists in the development of enzyme inhibitors for therapeutic purposes.
Mécanisme D'action
The compound acts as a substrate for glycosidases. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol. This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: Another chromogenic substrate used for alpha-glucosidase assays.
4-Nitrophenyl alpha-D-mannopyranoside: Used for alpha-mannosidase assays.
2-Chloro-4-nitrophenyl alpha-D-maltotrioside: Used for studying maltase activity.
Uniqueness
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is unique due to its dual glycosidic linkage, making it a versatile substrate for studying both alpha-glucosidase and alpha-mannosidase activities. This dual functionality allows for more comprehensive studies of enzyme kinetics and mechanisms.
Propriétés
Numéro CAS |
79580-51-1 |
|---|---|
Formule moléculaire |
C18H25NO13 |
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16+,17-,18+/m1/s1 |
Clé InChI |
ZGWCYKZKLZNQQX-NWRHGGHFSA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


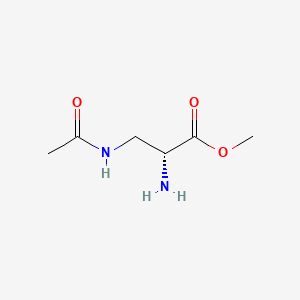
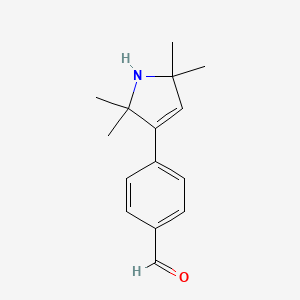
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)
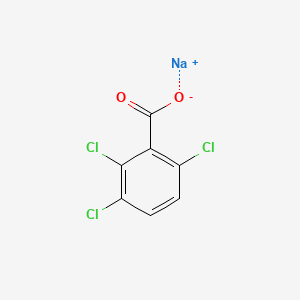


![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

